molecular formula C22H25N5O3S B2680359 N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1217015-39-8

N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2680359
CAS No.: 1217015-39-8
M. Wt: 439.53
InChI Key: YMFXMYHZLPGVAX-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One significant application of compounds structurally related to N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is in the development of anticancer agents. An unexpected Dimroth rearrangement facilitated the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which exhibited potent antitumor activity against a panel of 60 human tumor cell lines. The biological results highlighted strong antiproliferative activity at nanomolar concentration levels, with one compound showing low toxicity and high potency in vivo screenings (Lauria et al., 2013).

Antimicrobial and Antibacterial Activities

Compounds with a similar core structure have also been investigated for their antimicrobial properties. Novel derivatives of pyrimidine, including those with triazolo[1,5-a]pyrimidine rings, have been synthesized and evaluated for their antibacterial activity. For instance, a specific compound was synthesized through condensation reactions and characterized by X-ray diffraction among other techniques, displaying antibacterial activity against Gram-positive and Gram-negative bacterial strains (Lahmidi et al., 2019). Another study highlighted the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives, further emphasizing the potential of these compounds in addressing bacterial and fungal infections (Hossain & Bhuiyan, 2009).

Antioxidant Properties

Furthermore, these compounds have been explored for their antioxidant capabilities. A study on 2-phenoxypyridotriazolo pyrimidines showed that certain derivatives have superior antioxidant activity compared to standard agents like butylated hydroxytoluene. This was determined through various assays, including DPPH, ABTS radical scavenging, and ferric reducing antioxidant power assays, underpinning the importance of structural modifications to enhance activity against free radicals (Abuelizz et al., 2020).

Supramolecular Chemistry

Additionally, the formation of supramolecular polymorphs from Cu(II) coordination complexes built from triazolo[1,5-a]pyrimidine derivatives showcases another application in material science. These complexes demonstrated "solvent induced" polymorphism, providing insights into the design of new materials with tailored properties for potential use in various technological applications (Chkirate et al., 2020).

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-12-26-21(29)20-16(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-7-5-6-8-17(15)30-4-2/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXMYHZLPGVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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